molecular formula C20H22N2O2S2 B2670225 N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide CAS No. 946304-25-2

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide

Cat. No.: B2670225
CAS No.: 946304-25-2
M. Wt: 386.53
InChI Key: LVWBDYOSUPEQHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-[1,1’-biphenyl]-4-sulfonamide is a complex organic compound that features a biphenyl sulfonamide structure with a dimethylaminoethyl group attached to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-[1,1’-biphenyl]-4-sulfonamide typically involves multiple steps:

    Formation of the Biphenyl Sulfonamide Core: This can be achieved by sulfonation of biphenyl followed by amination to introduce the sulfonamide group.

    Introduction of the Dimethylaminoethyl Group: This step involves the alkylation of the sulfonamide with a suitable dimethylaminoethyl halide under basic conditions.

    Attachment of the Thiophene Ring: The final step involves the coupling of the thiophene ring to the dimethylaminoethyl group, which can be achieved through a variety of methods such as Suzuki coupling or Stille coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-[1,1’-biphenyl]-4-sulfonamide can undergo several types of chemical reactions:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to an amine under strong reducing conditions.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) can be used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the dimethylamino group under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones of the thiophene ring.

    Reduction: Amines derived from the sulfonamide group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-[1,1’-biphenyl]-4-sulfonamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting the central nervous system or inflammatory pathways.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-[1,1’-biphenyl]-4-sulfonamide depends on its application:

    Medicinal Chemistry: It may interact with specific receptors or enzymes, modulating their activity. The dimethylamino group can enhance its ability to cross biological membranes, while the sulfonamide group can form hydrogen bonds with target proteins.

    Materials Science: The electronic properties of the thiophene ring and the biphenyl core can influence the compound’s behavior in electronic devices.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(dimethylamino)ethyl)-[1,1’-biphenyl]-4-sulfonamide: Lacks the thiophene ring, which may reduce its electronic properties.

    N-(2-(dimethylamino)-2-(furan-3-yl)ethyl)-[1,1’-biphenyl]-4-sulfonamide: Contains a furan ring instead of a thiophene ring, which can alter its reactivity and electronic properties.

Uniqueness

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-[1,1’-biphenyl]-4-sulfonamide is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity compared to similar compounds. This makes it particularly valuable in applications requiring specific electronic characteristics.

Properties

IUPAC Name

N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-4-phenylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2S2/c1-22(2)20(18-12-13-25-15-18)14-21-26(23,24)19-10-8-17(9-11-19)16-6-4-3-5-7-16/h3-13,15,20-21H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVWBDYOSUPEQHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNS(=O)(=O)C1=CC=C(C=C1)C2=CC=CC=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.